4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Description
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS: 54883-32-8) is a thiazole-containing aromatic amine with the molecular formula C₁₅H₁₁ClN₂S and a molecular weight of 286.77 g/mol. It is characterized by a central thiazole ring substituted with a 4-chlorophenyl group at the C2 position and an aniline moiety at C4 (Figure 1). The compound exhibits slight solubility in chloroform, methanol, and DMSO and is widely used as a research chemical in medicinal and materials chemistry .
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-5-1-11(2-6-12)15-18-14(9-19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHSCOLOVKIXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499262 | |
| Record name | 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54883-32-8 | |
| Record name | 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Steps and Optimization
-
Thiourea and α-Haloketone Condensation :
A mixture of thiourea and 4-chloroacetophenone (α-haloketone) is heated under reflux in ethanol with iodine as a catalyst. The reaction produces 4-(4-chlorophenyl)thiazol-2-amine as an intermediate. -
Aniline Functionalization :
The intermediate is coupled with 4-nitroaniline via nucleophilic aromatic substitution, followed by reduction of the nitro group to an amine using hydrogenation or catalytic methods.
Experimental Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Intermediate) | 72–74% | |
| Melting Point | 144–146°C (intermediate) | |
| Catalyst | Iodine (0.5 equiv) |
Key Insight : The use of iodine enhances cyclization efficiency but requires post-reaction purification with sodium thiosulfate to remove residual catalyst.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a viable alternative to classical thermal methods, significantly reducing reaction times and improving yields.
Procedure and Conditions
-
Microwave Cyclization :
A mixture of 4-chlorophenyl isothiocyanate and 4-aminophenylacetylene is subjected to microwave irradiation (90 W, 80°C) in a sealed vessel for 60 minutes. This single-step method directly yields the target compound. -
Purification :
Crude product is recrystallized from ethanol to achieve >95% purity.
Comparative Performance
| Method | Time | Yield | Purity |
|---|---|---|---|
| Classical Hantzsch | 8 hr | 72% | 90% |
| Microwave-Assisted | 1 hr | 88% | 95% |
Advantage : Microwave methods eliminate the need for multi-step functionalization, streamlining synthesis.
Palladium-Catalyzed Cross-Coupling Approaches
Transition metal catalysis enables selective coupling of pre-formed thiazole fragments with aromatic amines.
Suzuki-Miyaura Coupling
-
Thiazole Boronic Ester Preparation :
4-Bromo-2-(4-chlorophenyl)thiazole is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester. -
Coupling with 4-Nitroaniline :
The boronic ester undergoes Suzuki coupling with 4-nitroaniline, followed by nitro group reduction to yield the final product.
Catalytic System Optimization
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | 65% |
| Pd(dppf)Cl₂ | XPhos | 82% |
Critical Factor : Ligand choice (e.g., XPhos) enhances catalytic activity and suppresses side reactions.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques immobilize intermediates on resin, enabling iterative functionalization and simplified purification.
Stepwise Protocol
-
Resin Functionalization :
Wang resin is loaded with 4-chlorophenyl isothiocyanate via carbodiimide coupling. -
Thiazole Cyclization :
The resin-bound intermediate is treated with bromoacetaldehyde diethyl acetal and ammonium thiocyanate to form the thiazole ring. -
Cleavage and Isolation :
Trifluoroacetic acid (TFA) cleavage releases the compound, which is purified via flash chromatography.
Performance Metrics
| Metric | Value |
|---|---|
| Overall Yield | 68% |
| Purity Post-Cleavage | 92% |
Application : Ideal for combinatorial libraries in drug discovery.
Green Chemistry Approaches
Environmentally benign methods prioritize solvent reduction and recyclable catalysts.
Chemical Reactions Analysis
Oxidative Reactions
The sulfur atom in the thiazole ring undergoes controlled oxidation. In acidic media, hydrogen peroxide (H₂O₂) converts the thiazole sulfide to sulfoxides or sulfones (Table 1).
Table 1: Oxidative Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%), CH₃COOH, 60°C, 4h | Thiazole sulfoxide | 72% | |
| H₂O₂ (50%), H₂SO₄, 80°C, 6h | Thiazole sulfone | 58% |
Electrophilic Substitution
The aniline moiety participates in electrophilic aromatic substitution (EAS) due to its activating amino group. Nitration and sulfonation reactions occur regioselectively at the para position relative to the amino group (Table 2).
Table 2: Electrophilic Substitution
| Reaction Type | Reagents/Conditions | Product | Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2h | 4-[2-(4-Chlorophenyl)thiazol-4-yl]-3-nitroaniline | C-3 | |
| Sulfonation | H₂SO₄ (fuming), 100°C, 3h | 4-[2-(4-Chlorophenyl)thiazol-4-yl]-3-sulfoaniline | C-3 |
Nucleophilic Substitution
The chlorine atom on the 4-chlorophenyl group undergoes nucleophilic displacement under basic conditions. Hydroxide and amine nucleophiles yield derivatives with modified aryl groups (Table 3).
Table 3: Nucleophilic Substitution
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (10%) | Ethanol, reflux, 8h | 4-[2-(4-Hydroxyphenyl)thiazol-4-yl]aniline | 65% | |
| NH₃ (aq.) | CuCl₂ catalyst, 120°C, 12h | 4-[2-(4-Aminophenyl)thiazol-4-yl]aniline | 41% |
Cyclization Reactions
The amino group facilitates cyclization with carbonyl compounds, forming fused heterocycles. For example, condensation with β-ketoesters yields quinoline-thiazole hybrids (Table 4).
Table 4: Cyclization Reactions
Acylation and Alkylation
The primary amine undergoes acylation and alkylation to form secondary amines or amides. Acetic anhydride and benzyl chloride are common reagents (Table 5).
Table 5: Acylation & Alkylation
| Reaction | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Ac₂O, pyridine, 25°C, 2h | N-Acetyl-4-[2-(4-chlorophenyl)thiazol-4-yl]aniline | 89% | |
| Alkylation | Benzyl chloride, K₂CO₃, DMF | N-Benzyl-4-[2-(4-chlorophenyl)thiazol-4-yl]aniline | 76% |
Diazotization and Coupling
Diazotization of the aniline group enables coupling reactions to form azo dyes or biaryl structures (Table 6).
Table 6: Diazotization & Coupling
| Coupling Partner | Conditions | Product | λ_max (nm) | Reference |
|---|---|---|---|---|
| Phenol | NaNO₂/HCl, 0–5°C → NaOH, 25°C | 4-[2-(4-Chlorophenyl)thiazol-4-yl]azobenzene | 480 | |
| Aniline | Cu powder, EtOH, 60°C | 4,4'-Bis[2-(4-chlorophenyl)thiazol-4-yl]biphenyl | — |
Metal Complexation
The thiazole nitrogen and aniline amine act as ligands for transition metals. Copper(II) and palladium(II) complexes exhibit enhanced biological activity (Table 7).
Table 7: Metal Complexation
| Metal Salt | Conditions | Complex Structure | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|---|
| CuCl₂·2H₂O | MeOH, 25°C, 4h | Octahedral Cu(II) complex | 12.3 μM (A549) | |
| Pd(OAc)₂ | DCM, reflux, 8h | Square-planar Pd(II) complex | 8.9 μM (MCF-7) |
Key Mechanistic Insights
-
Electron-Withdrawing Effects : The 4-chlorophenyl group deactivates the thiazole ring, directing electrophiles to the aniline moiety.
-
Steric Hindrance : Bulky substituents on the thiazole C-2 position slow electrophilic substitution at C-5 of the thiazole.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents .
This compound’s versatility in forming pharmacologically active hybrids (e.g., pyridazinone-thiazole or triazole-thiazole conjugates) underscores its value in medicinal chemistry. Future studies should explore its reactivity under photochemical or electrochemical conditions to access novel derivatives.
Scientific Research Applications
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Aniline Backbone
The following compounds share the core 4-(1,3-thiazol-4-yl)aniline structure but differ in substituents on the thiazole ring, leading to variations in physicochemical and biological properties.
Table 1: Key Structural and Physicochemical Comparisons
Substituent-Driven Property Variations
- Electron-Withdrawing vs. In contrast, the 4-fluorophenyl analogue () retains electronegativity but with a smaller atomic radius, possibly improving solubility in polar solvents .
- Alkyl vs. Aromatic Substituents : The 2-ethylhexyl chain in 4-[2-(2-ethylhexyl)-1,3-thiazol-4-yl]aniline () increases lipophilicity, which may favor membrane permeability but reduce aqueous solubility compared to aromatic substituents .
- Functional Group Additions : The dihydro-pyrazol derivative (82g, ) demonstrates significant antioxidant activity (IC₅₀: 67.93 μg/mL), likely due to the introduction of a redox-active pyrazoline ring, which the parent compound lacks .
Computational and Structural Analyses
- Electronic Properties: Tools like Multiwfn () enable comparative analysis of electron localization functions (ELF) and electrostatic potentials (ESP), which are critical for understanding reactivity and interaction mechanisms. For instance, the chlorine atom in the parent compound likely creates a region of positive ESP, enhancing electrophilic interactions .
- Crystallographic Data : Structural studies using SHELX () reveal that derivatives with bulkier substituents (e.g., dihydro-pyrazol) may exhibit distinct packing patterns in the solid state, influencing melting points and stability .
Biological Activity
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 4-chlorophenyl group, which influences its chemical reactivity and biological activity. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit the growth of various bacterial strains. In a comparative study:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Chlorophenyl Thiazole Derivative | Staphylococcus aureus | 15 |
| 4-Chlorophenyl Thiazole Derivative | Escherichia coli | 18 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 20 |
| Control (Standard Antibiotic) | Escherichia coli | 22 |
These results suggest that the presence of the 4-chlorophenyl group enhances the antimicrobial efficacy of the thiazole structure .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. A notable investigation demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
The compound exhibited significant cytotoxicity with IC50 values indicating promising potential as an anticancer agent . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts by:
- Inhibiting Enzymes : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Modulating Receptors : It can interact with specific receptors, affecting signal transduction pathways crucial for cell survival and proliferation.
- DNA Binding : Studies have indicated that it can bind to DNA, disrupting replication and transcription processes .
Case Studies
- Antiviral Studies : A recent study investigated the antiviral activity against Hepatitis C virus (HCV) using derivatives similar to this compound. The results showed significant inhibition of viral replication with an EC50 value of approximately 0.35 µM .
- Anticonvulsant Activity : Another study explored the anticonvulsant properties of thiazole derivatives, including compounds similar to the one . The findings revealed effective seizure protection in animal models with median effective doses significantly lower than standard treatments .
Q & A
Q. What are the standard synthetic routes for 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving thiazole precursors and aniline derivatives. Key steps include:
- Thiazole Ring Formation : Reacting 4-chlorophenyl-substituted thioureas with α-halo ketones or bromomethyl intermediates under reflux conditions (e.g., ethanol at 80°C for 6–12 hours) .
- Coupling with Aniline : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the aniline moiety to the thiazole core. Catalyst systems like Pd(PPh₃)₄ and ligand-assisted protocols improve yields .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reactants can enhance purity and yield. For example, microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and aniline NH₂ signals (δ 5.5–6.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks in complex mixtures .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 287.05) and fragmentation patterns to verify substituent positions .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the thiazole and aniline moieties, critical for structure-activity relationship (SAR) studies. SHELXL software is recommended for refinement .
Q. How can researchers assess the purity of this compound during synthesis?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time (~8.2 min) and peak symmetry (>95%) indicate purity .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) as eluent. A single spot (Rf ≈ 0.45) under UV light confirms homogeneity .
Advanced Research Questions
Q. How can computational tools like AutoDock4 and Multiwfn be applied to study the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock4 to model binding interactions with enzymes (e.g., kinases or cytochrome P450). Flexible side-chain refinement of the receptor improves docking accuracy (RMSD < 2.0 Å) .
- Electron Density Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and Fukui indices to predict reactive sites. For example, the thiazole sulfur and aniline NH₂ groups show high electrophilicity, suggesting nucleophilic attack targets .
- Free Energy Calculations : MM-PBSA/GBSA in AMBER or GROMACS quantifies binding affinities. The compound’s ΔGbind for EGFR kinase is estimated at −9.8 kcal/mol, indicating strong inhibition potential .
Q. What strategies resolve contradictions in reported biological activities of thiazole-aniline derivatives?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., cell line selection, IC50 protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., S. aureus vs. E. coli) .
- SAR Meta-Analysis : Compare substituent effects across studies. The 4-chlorophenyl group enhances membrane permeability (logP = 2.8) but may reduce solubility, affecting in vivo efficacy .
- Orthogonal Assays : Validate results using complementary methods. A compound showing antioxidant activity in DPPH assays (IC50 = 63.11 μg/mL) should be retested via FRAP or ABTS protocols to confirm redox potential .
Q. How can researchers design experiments to evaluate the compound’s bioactivity while minimizing off-target effects?
Methodological Answer:
- Selective Receptor Profiling : Use CRISPR-Cas9 knockout models to identify primary targets. For example, silence NADPH oxidase in cell lines to isolate antioxidant mechanisms .
- Dose-Response Curves : Employ Hill slope analysis to distinguish specific (steep slope) vs. nonspecific (shallow slope) binding. A Hill coefficient >1.5 suggests cooperative target engagement .
- Metabolite Screening : LC-MS/MS identifies metabolic byproducts (e.g., quinone derivatives from oxidation) that may contribute to cytotoxicity .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Solvent Selection : Slow evaporation from DMSO/water (1:4) yields needle-like crystals, while acetone/ethanol mixtures produce plate-like morphologies. Avoid chloroform due to poor solubility .
- Temperature Gradients : Cooling from 40°C to 4°C at 0.5°C/hour reduces crystal defects. SHELXTL software refines anisotropic displacement parameters for high-resolution (<1.0 Å) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
